2-Methyl-3-(2-nitroethenyl)-1h-indole
Description
Properties
IUPAC Name |
2-methyl-3-(2-nitroethenyl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-8-9(6-7-13(14)15)10-4-2-3-5-11(10)12-8/h2-7,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTSVTKXSWKXFDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353792 | |
| Record name | 2-Methyl-3-(2-nitroethenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2826-91-7 | |
| Record name | 2-Methyl-3-(2-nitroethenyl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Knoevenagel Protocol
The most widely reported synthesis involves Knoevenagel condensation between 2-methylindole-3-carboxaldehyde and nitromethane. This method leverages the aldehyde’s electrophilicity and nitromethane’s nucleophilic nitro group under basic or acidic conditions.
Procedure :
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Reactants : 2-Methylindole-3-carboxaldehyde (1 eq), nitromethane (1.2–2 eq).
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Catalyst : Ammonium acetate (10–20 mol%) or piperidine.
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Solvent : Ethanol or acetic acid.
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Conditions : Reflux at 80–100°C for 2–6 hours.
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Workup : Precipitation or column chromatography (hexane/ethyl acetate).
Key Findings :
Microwave-Assisted Optimization
Microwave irradiation reduces reaction time and improves yields. A study using dimethylformamide (DMF) and potassium carbonate achieved 93% yield in 30 minutes at 60°C.
Henary Reaction: Nitroalkane-Aldehyde Condensation
Mechanism and Conditions
The Henary reaction involves acid-catalyzed condensation of nitroalkanes with aromatic aldehydes. For 2-methyl-3-(2-nitroethenyl)-1H-indole, this method avoids base-sensitive substrates.
Procedure :
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Reactants : 2-Methylindole-3-carboxaldehyde (1 eq), nitromethane (excess).
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Catalyst : Sulfamic acid or acetic acid (10–15 mol%).
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Solvent : Acetic acid or ethanol.
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Conditions : Reflux at 70–90°C for 3–8 hours.
Key Findings :
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Advantages : Tolerates electron-withdrawing substituents on the indole ring.
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Limitations : Requires careful pH control to prevent aldehyde oxidation.
Direct Alkylation Using β-Nitrostyrenes
Michael Addition-Elimination Pathway
A novel approach utilizes β-nitrostyrenes as nitrovinyl precursors. This one-pot method avoids aldehyde intermediates and operates under mild conditions.
Procedure :
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Reactants : 2-Methylindole (1 eq), β-nitrostyrene (1.1 eq).
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Catalyst : Acetic acid (5 mol%).
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Solvent : Ethanol or dichloromethane.
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Conditions : Reflux at 70°C for 2–4 hours.
Key Findings :
-
Scope : Compatible with substituted β-nitrostyrenes (e.g., 4-chloro, 4-methyl).
Palladium-Catalyzed Cross-Coupling
C–H Functionalization Strategies
Recent advances employ palladium catalysis for direct nitrovinyl insertion into indole scaffolds. This method is highly selective for the C3 position.
Procedure :
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Reactants : 2-Methylindole (1 eq), nitroethylene (1.2 eq).
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Catalyst : Pd(OAc)₂ (10 mol%), AgOAc (2 eq).
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Solvent : Hexafluoroisopropanol (HFIP).
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Conditions : 100°C for 3.5 hours under N₂.
Key Findings :
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Cost | Stereoselectivity |
|---|---|---|---|---|
| Knoevenagel Condensation | 70–85 | 2–6 h | Low | High (E) |
| Henary Reaction | 65–75 | 3–8 h | Low | Moderate |
| β-Nitrostyrene Alkylation | 80–90 | 2–4 h | Moderate | High (E) |
| Palladium Catalysis | 70–87 | 3.5 h | High | High (E) |
Key Insights :
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Knoevenagel and β-nitrostyrene alkylation offer the best balance of yield and cost.
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Palladium catalysis is optimal for functionalized substrates but less economical.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-(2-nitroethenyl)-1h-indole can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine or hydroxylamine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The indole ring can participate in electrophilic substitution reactions, where the nitroethenyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Electrophilic reagents like halogens (e.g., bromine, chlorine) or nitrating agents (e.g., nitric acid) can be used under acidic conditions.
Major Products
Oxidation: Products may include nitroso derivatives or other oxidized forms.
Reduction: Products include amines or hydroxylamines.
Substitution: Products depend on the substituent introduced, such as halogenated indoles or nitrated derivatives.
Scientific Research Applications
2-Methyl-3-(2-nitroethenyl)-1h-indole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and cytotoxic properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-3-(2-nitroethenyl)-1h-indole involves its interaction with biological targets, often through the nitro group. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or interfere with cellular signaling pathways, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
The table below compares key structural and physicochemical properties of 2-methyl-3-(2-nitroethenyl)-1H-indole with analogs:
Key Observations:
- In contrast, methoxy (5-OMe) and thienyl groups modulate electron density differently, affecting reactivity in substitution reactions .
- Steric and Solubility Trends : Bulky substituents (e.g., phenyl in 2-methyl-6-nitro-3-phenyl-1H-indole) reduce solubility but enhance crystallinity, as seen in density data (1.291 g/cm³) .
- Synthetic Yields : Microwave-assisted methods (e.g., for 5-methoxy derivatives) achieve high yields (~98%) compared to traditional reflux , suggesting efficiency for nitrovinyl indoles.
Spectroscopic and Crystallographic Comparisons
- 13C-NMR Data: Nitro-substituted carbons in analogous compounds resonate at δ ~147 ppm (e.g., 147.14 ppm for C-NO₂ in ), providing a benchmark for identifying nitroethenyl groups in the target compound .
- Crystallography : Derivatives like 2-methyl-3-{2-nitro-1-[2-(prop-2-yn-1-yl-oxy)phenyl]ethyl}-1H-indole () exhibit complex crystal packing due to propargyloxy groups, highlighting the role of substituents in solid-state interactions.
Biological Activity
2-Methyl-3-(2-nitroethenyl)-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, synthesis methods, and relevant research findings related to this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₉H₈N₂O₂
- CAS Number : Not specifically listed in the search results, but it is recognized under various databases.
Synthesis Methods
Various methods have been developed for the synthesis of this compound. One notable approach involves the reaction of indole derivatives with β-nitrostyrene under acidic conditions, leading to the formation of the nitroalkene structure. The following table summarizes some synthetic routes:
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Microwave-assisted synthesis | Indole, β-nitrostyrene, acetic acid | Reflux for 2-8 hours | Variable |
| Conventional heating | Indole, β-nitrostyrene | Oil bath at 80 °C | Up to 94% |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies have demonstrated that indole derivatives can inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells. This inhibition leads to apoptosis in various cancer cell lines, making these compounds promising candidates for further development as anticancer agents.
The proposed mechanism of action includes:
- DNA Intercalation : The indole moiety allows for intercalation into DNA strands, disrupting replication.
- Topoisomerase Inhibition : Compounds have shown to bind to the active site of topoisomerases, preventing their function and leading to DNA damage.
Case Studies and Research Findings
- Study on Topoisomerase II Inhibition :
- Antiproliferative Activity :
- Mechanistic Insights :
Q & A
Q. What are the optimal catalytic conditions for synthesizing 2-methyl-3-(2-nitroethenyl)-1H-indole?
- Methodological Answer : The highest yields (98%) are achieved via iodine-catalyzed electrophilic substitution in acetonitrile (MeCN) with 10 mol% I₂ at 40°C for 5 hours. Optimization studies show iodine outperforms other Lewis acids (e.g., AlCl₃, FeCl₃) due to its ability to activate indole electrophilicity efficiently. Reaction temperature and catalyst loading are critical variables; elevated temperatures (≥40°C) reduce reaction time while maintaining yield .
Q. How is the compound characterized using spectroscopic techniques?
- Methodological Answer : Key characterization includes:
- ¹H/¹³C NMR : Assign peaks using substituent-induced deshielding effects. For example, the nitroethenyl group causes distinct shifts: δ ~5.45–5.68 ppm (vinyl protons) and δ ~140–149 ppm (nitro-bearing carbons) .
- Mass Spectrometry (MS) : Observe molecular ion peaks at m/z 278 [M⁺] and fragmentation patterns (e.g., loss of NO₂ or methyl groups) .
- IR Spectroscopy : Identify nitro group stretching vibrations at ~1522 cm⁻¹ (asymmetric) and ~1353 cm⁻¹ (symmetric) .
Q. What solvents and purification methods are effective for isolating the compound?
- Methodological Answer : Use polar aprotic solvents (e.g., MeCN) for synthesis. Purification via column chromatography with gradients (e.g., PE/acetone 85:15) effectively separates the product from byproducts. Recrystallization in DCM/PE mixtures improves purity, yielding solids with defined melting points (e.g., 177–178°C) .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) determines bond lengths, angles, and non-classical hydrogen bonding. For example, the indole N–H may form weak interactions with adjacent π-systems, influencing packing along specific crystallographic axes. Data-to-parameter ratios >14.8 and R-factors <0.065 ensure reliability .
Q. How do computational studies complement experimental data in understanding reaction mechanisms?
- Methodological Answer : Density Functional Theory (DFT) calculations model the carbocation-catalyzed dehydrative coupling mechanism. Analyze transition states to identify rate-determining steps (e.g., nitroethenyl group formation). Compare computed NMR chemical shifts (e.g., using GIAO method) with experimental data to validate structural assignments .
Q. What strategies address contradictions in reaction yields under varying conditions?
- Methodological Answer : Systematic screening (e.g., Design of Experiments, DoE) identifies critical factors. For instance, lower yields at room temperature (e.g., 51% vs. 98% at 40°C) suggest kinetic limitations. Use Arrhenius plots to quantify activation energy and optimize time-temperature profiles. Confirm reproducibility via triplicate trials and control for moisture/oxygen sensitivity .
Q. How can substituent effects on the indole core modulate biological activity?
- Methodological Answer : Introduce functional groups (e.g., methoxy, halogen) at specific positions and assess bioactivity via structure-activity relationship (SAR) studies. For example, nitroethenyl groups enhance electrophilicity, potentially increasing interactions with biological targets. Use in vitro assays (e.g., antimicrobial, kinase inhibition) to correlate structural features with efficacy .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
